![molecular formula C11H12ClN3OS B4181078 5-chloro-N-[3-(1H-imidazol-1-yl)propyl]thiophene-2-carboxamide](/img/structure/B4181078.png)
5-chloro-N-[3-(1H-imidazol-1-yl)propyl]thiophene-2-carboxamide
Overview
Description
5-chloro-N-[3-(1H-imidazol-1-yl)propyl]thiophene-2-carboxamide is a synthetic compound that features a thiophene ring substituted with a carboxamide group, an imidazole ring, and a chlorine atom
Mechanism of Action
Mode of Action
It is known that imidazole-containing compounds, such as chembl8987, have a broad range of chemical and biological properties . They are key components of functional molecules used in various applications, including pharmaceuticals . The specific interactions of CHEMBL8987 with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
Imidazole derivatives are known to exhibit various biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . The specific pathways and downstream effects influenced by CHEMBL8987 require further investigation.
Pharmacokinetics
Pharmacokinetic studies are crucial for understanding how the compound is processed in the body . These studies would provide valuable information about the compound’s bioavailability and its potential as a therapeutic agent.
Result of Action
Given the broad range of biological activities associated with imidazole derivatives , it is likely that CHEMBL8987 could have multiple effects at the molecular and cellular levels
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-[3-(1H-imidazol-1-yl)propyl]thiophene-2-carboxamide typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized using methods such as the Debus-Radziszewski synthesis, which involves the condensation of glyoxal, ammonia, and formaldehyde.
Attachment of the Propyl Chain: The imidazole ring is then alkylated with a propyl halide under basic conditions to form 3-(1H-imidazol-1-yl)propylamine.
Formation of the Thiophene Ring: The thiophene ring can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with sulfur.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the coupling reaction and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-[3-(1H-imidazol-1-yl)propyl]thiophene-2-carboxamide can undergo various types of chemical reactions:
Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with nucleophiles such as amines or thiols under basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Amines, thiols, bases like sodium hydroxide.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Substituted thiophenes.
Scientific Research Applications
5-Chloro-N-[3-(1H-imidazol-1-yl)propyl]thiophene-2-carboxamide is a compound of significant interest in scientific research, particularly in the fields of medicinal chemistry and pharmacology. This article explores its applications, mechanisms of action, and relevant case studies.
Structure and Composition
- Molecular Formula : C₁₈H₁₈ClN₃O₂S
- Molecular Weight : 357.87 g/mol
- CAS Number : 1215807-18-3
Physical Characteristics
- The compound is typically characterized by its thiophene core, which is known for its biological activity, and an imidazole moiety that enhances its pharmacological properties.
Pharmacological Studies
This compound has been investigated for its potential as a therapeutic agent due to its ability to modulate various biological pathways.
Antimicrobial Activity
Recent studies have shown that compounds with similar structures to this compound exhibit antimicrobial properties. The imidazole ring is known for its activity against various pathogens, suggesting that this compound could be explored for developing new antibiotics or antifungal agents .
Cancer Research
The compound has also been evaluated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell survival and proliferation .
Neuroprotective Effects
There is emerging evidence that compounds containing imidazole and thiophene moieties can exert neuroprotective effects. These effects may be attributed to their ability to cross the blood-brain barrier and modulate neurotransmitter systems, offering potential therapeutic avenues for neurodegenerative diseases .
Case Studies
Comparison with Similar Compounds
Similar Compounds
Clemizole: An antihistaminic agent with a similar imidazole ring structure.
Omeprazole: An antiulcer agent that also contains an imidazole ring.
Metronidazole: An antimicrobial agent with an imidazole ring.
Uniqueness
5-chloro-N-[3-(1H-imidazol-1-yl)propyl]thiophene-2-carboxamide is unique due to the presence of both a thiophene ring and an imidazole ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
5-chloro-N-(3-imidazol-1-ylpropyl)thiophene-2-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3OS/c12-10-3-2-9(17-10)11(16)14-4-1-6-15-7-5-13-8-15/h2-3,5,7-8H,1,4,6H2,(H,14,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWTXFPQXVFJISE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=N1)CCCNC(=O)C2=CC=C(S2)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.75 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>40.5 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49823812 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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